

Aripiprazole-d8 CAS number and molecular weight

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Compound of Interest

Compound Name: Aripiprazole-d8

Cat. No.: B1662822

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In-Depth Technical Guide: Aripiprazole-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Aripiprazole-d8**, a deuterated analog of the atypical antipsychotic Aripiprazole. This document is intended for use by researchers, scientists, and professionals in drug development, offering key data, experimental methodologies, and pathway visualizations to support advanced research and analysis.

Core Compound Data: Aripiprazole-d8

Aripiprazole-d8 is a stable, isotopically labeled form of Aripiprazole, which serves as an invaluable tool in pharmacokinetic studies and clinical trials. Its primary application is as an internal standard for the quantification of Aripiprazole in biological samples using mass spectrometry. The deuterium labeling provides a distinct mass difference, allowing for precise differentiation between the analyte and the internal standard without altering the chemical properties significantly.

The key quantitative data for **Aripiprazole-d8** are summarized in the table below for easy reference and comparison.

Parameter	Value	References
CAS Number	1089115-04-7	[1] [2] [3] [4] [5] [6]
Molecular Formula	C23H19D8Cl2N3O2	[1] [2] [4] [6]
Molecular Weight	456.43 g/mol	[1] [4] [5] [6] [7]
Alternate CAS Number (unlabeled)	129722-12-9	[5] [7] [8]
Unlabeled Molecular Weight	448.4 g/mol	[8]

Experimental Protocols

The following section details a typical experimental protocol for the quantification of Aripiprazole in human plasma using **Aripiprazole-d8** as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To determine the concentration of Aripiprazole in human plasma samples.

Materials and Reagents:

- Aripiprazole reference standard
- **Aripiprazole-d8** internal standard
- Human plasma (with anticoagulant)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Water, ultrapure
- Solid Phase Extraction (SPE) cartridges

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

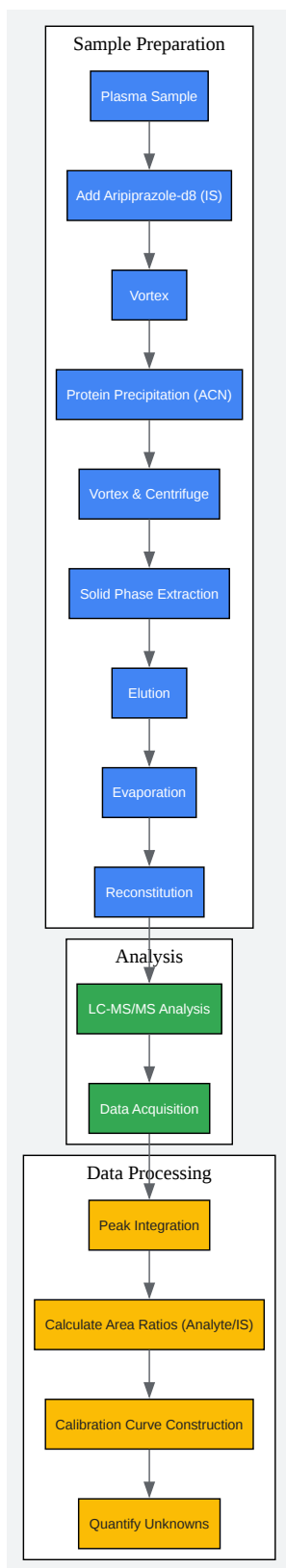
- Preparation of Standard and Quality Control (QC) Samples:
 - Prepare stock solutions of Aripiprazole and **Aripiprazole-d8** in methanol.
 - Create a series of calibration standards by spiking blank human plasma with known concentrations of Aripiprazole.
 - Prepare QC samples at low, medium, and high concentrations in the same manner.
- Sample Preparation (Protein Precipitation and SPE):
 - To 100 μ L of plasma sample (calibration standard, QC, or unknown), add 25 μ L of the **Aripiprazole-d8** internal standard working solution.
 - Vortex the mixture for 30 seconds.
 - Add 300 μ L of acetonitrile to precipitate proteins.
 - Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
 - Condition an SPE cartridge with methanol followed by ultrapure water.
 - Load the supernatant from the centrifuged sample onto the SPE cartridge.
 - Wash the cartridge with a water/methanol mixture.
 - Elute the analyte and internal standard with methanol.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:

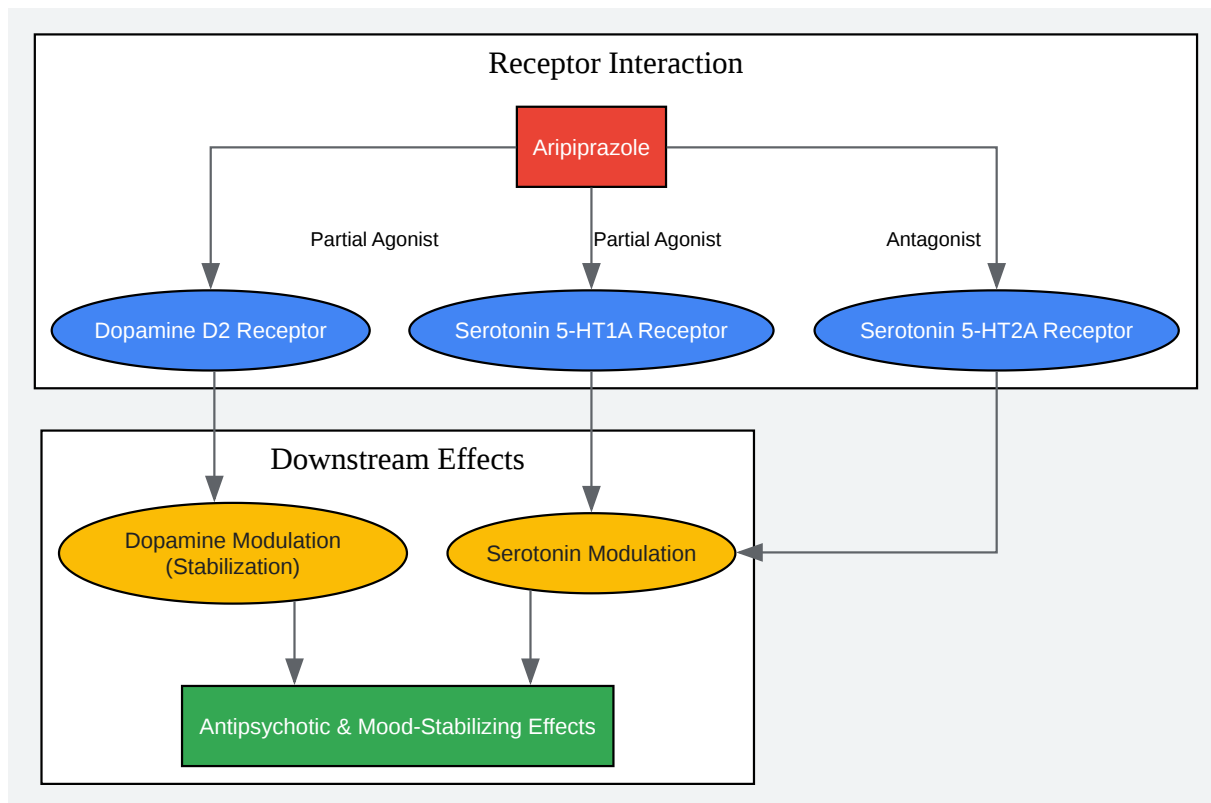
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 μ m)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient elution program optimized for separation of Aripiprazole.
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 10 μ L
- Mass Spectrometric Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Detection Mode: Multiple Reaction Monitoring (MRM)
 - Monitor the following transitions:
 - Aripiprazole: m/z 448.4 \rightarrow 285.2
 - **Aripiprazole-d8**: m/z 456.4 \rightarrow 285.2
 - Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
- Data Analysis:
 - Integrate the peak areas for both Aripiprazole and **Aripiprazole-d8**.
 - Calculate the peak area ratio of the analyte to the internal standard.
 - Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

- Determine the concentration of Aripiprazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate key aspects of Aripiprazole's pharmacology and the experimental workflow for its analysis.





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